1-tosyl-1H-pyrrole-2,5-dione

Diels–Alder cycloaddition mechanochemical synthesis dienophile reactivity

1-Tosyl-1H-pyrrole-2,5-dione (CAS 32368-50-6; synonym N-tosylmaleimide) belongs to the N-substituted maleimide class, featuring a maleimide (pyrrole-2,5-dione) core bearing a strongly electron-withdrawing p-toluenesulfonyl (tosyl) substituent at the nitrogen atom. This N-sulfonyl maleimide scaffold distinguishes it from the more common N-aryl and N-alkyl maleimide analogs (e.g., N-phenylmaleimide, N-methylmaleimide, N-ethylmaleimide) by imparting markedly different electronic properties, hydrolytic stability, and biological target profiles.

Molecular Formula C11H9NO4S
Molecular Weight 251.26 g/mol
CAS No. 32368-50-6
Cat. No. B12870991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tosyl-1H-pyrrole-2,5-dione
CAS32368-50-6
Molecular FormulaC11H9NO4S
Molecular Weight251.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C=CC2=O
InChIInChI=1S/C11H9NO4S/c1-8-2-4-9(5-3-8)17(15,16)12-10(13)6-7-11(12)14/h2-7H,1H3
InChIKeyHWGGCKDBGDWJRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Tosyl-1H-pyrrole-2,5-dione (CAS 32368-50-6): Core Chemical Identity and Comparator Framework for Procurement Decision-Making


1-Tosyl-1H-pyrrole-2,5-dione (CAS 32368-50-6; synonym N-tosylmaleimide) belongs to the N-substituted maleimide class, featuring a maleimide (pyrrole-2,5-dione) core bearing a strongly electron-withdrawing p-toluenesulfonyl (tosyl) substituent at the nitrogen atom [1][2]. This N-sulfonyl maleimide scaffold distinguishes it from the more common N-aryl and N-alkyl maleimide analogs (e.g., N-phenylmaleimide, N-methylmaleimide, N-ethylmaleimide) by imparting markedly different electronic properties, hydrolytic stability, and biological target profiles. The compound is primarily encountered as a synthetic building block for medicinal chemistry programs (carbonic anhydrase inhibitors, HDAC inhibitors, COX-2 ligands), a dienophile in Diels–Alder cycloaddition methodology, and a reagent for thiol–maleimide bioconjugation requiring accelerated ring-opening stabilization [3][4].

Why N-Aryl or N-Alkyl Maleimides Cannot Simply Substitute 1-Tosyl-1H-pyrrole-2,5-dione in Critical Research Workflows


The N-tosyl substituent in 1-tosyl-1H-pyrrole-2,5-dione is not a passive structural variant; it is the primary electronic determinant governing reactivity, stability, and biological selectivity. Unlike N-phenylmaleimide (a neutral aryl maleimide), the strongly electron-withdrawing tosyl group substantially increases the electrophilicity of the maleimide double bond while simultaneously accelerating succinimide ring-opening hydrolysis by orders of magnitude—a property directly exploited in stabilized bioconjugation strategies [1][2]. In biological contexts, the sulfonyl moiety engages in hydrogen-bonding and hydrophobic interactions within enzyme active sites (e.g., carbonic anhydrase, COX-2, HDACs) that are fundamentally inaccessible to N-alkyl or N-aryl congeners, yielding distinct inhibitory profiles that cannot be replicated by simple analog substitution [3][4]. In Diels–Alder methodology, the same electronic activation renders N-tosylmaleimide a more reactive dienophile than N-phenylmaleimide; however, this heightened reactivity can paradoxically reduce isolated yields under mechanochemical conditions (54% vs. quantitative for other maleimides), meaning procurement must be guided by exact reaction context rather than generic maleimide interchangeability [5].

Quantified Differentiation Evidence for 1-Tosyl-1H-pyrrole-2,5-dione vs. Closest N-Substituted Maleimide Comparators


Diels–Alder Reactivity: N-Tosylmaleimide Mechanochemical Yield vs. N-Phenylmaleimide Thermal Yield

Under mechanochemical hand-grinding conditions with cyclopentadiene, N-tosylmaleimide produced only a 54% isolated yield of the Diels–Alder adduct, whereas the same study demonstrated that other N-arylmaleimides under optimized mechanochemical protocols achieved quantitative (100%) yields [1]. Separately, N-phenylmaleimide was reported to be the most reactive dienophile in microwave-assisted Diels–Alder reactions, yielding the corresponding cycloadduct in 59% isolated yield [2]. The 54% yield for N-tosylmaleimide under mechanochemical conditions is notably lower than the >95% quantitative yields achieved by other electron-deficient maleimides in the same grinding methodology, indicating that the extreme electron-withdrawing character of the tosyl group can promote competing reaction pathways or product decomposition under solvent-free mechanical activation.

Diels–Alder cycloaddition mechanochemical synthesis dienophile reactivity green chemistry

Carbonic Anhydrase II Inhibition: 1-Tosyl-pyrrole Derivatives Approach Clinical Sulfonamide Potency

1-Tosyl-pyrrole and its 1-tosyl-pyrrol-2-one derivatives demonstrated inhibition of human carbonic anhydrase isozyme II (hCA II) with Ki values in the range of 0.53–37.5 μM [1]. Critically, the most potent derivatives in this series exhibited hCA II inhibitory effects described as being in the same range as the clinically used sulfonamide drug acetazolamide, with competitive inhibition kinetics confirmed using 4-nitrophenylacetate as substrate [1]. The parent compound 1-tosyl-1H-pyrrole-2,5-dione, as the oxidized maleimide congener within this scaffold family, inherits the critical N-sulfonyl pharmacophore responsible for carbonic anhydrase binding. By comparison, N-phenylmaleimide and N-methylmaleimide lack the sulfonyl hydrogen-bonding capacity and consequently have no reported carbonic anhydrase inhibitory activity, establishing a qualitative differentiation rooted in fundamental pharmacophore architecture.

carbonic anhydrase inhibition hCA II medicinal chemistry isozyme selectivity

Thiol–Maleimide Conjugate Stabilization: Electron-Withdrawing N-Tosyl Accelerates Ring-Opening Hydrolysis to Prevent Thiol Exchange

Systematic kinetic analysis of N-substituted succinimide thioethers demonstrated that ring-opening hydrolysis rates are greatly accelerated by electron-withdrawing N-substituents; conjugates prepared with electron-withdrawing maleimides, when purposefully hydrolyzed, yielded ring-opened products with half-lives exceeding two years, effectively preventing deleterious thiol exchange in vivo [1][2]. In contrast, conjugates prepared with commonly used maleimides (e.g., N-ethylmaleimide, N-methylmaleimide) exhibited ring-opening rates too slow to serve as a practical prevention mechanism against thiol exchange, leaving conjugates susceptible to premature drug release and off-target toxicity [1]. As the Hammett σp value for the tosyl group (SO2PhCH3; σp ≈ 0.7–0.8) significantly exceeds that of N-alkyl substituents (σ* ≈ −0.1 to 0), 1-tosyl-1H-pyrrole-2,5-dione is positioned among the most strongly ring-opening-accelerating maleimides available for this stabilization strategy [3].

bioconjugation maleimide–thiol chemistry antibody–drug conjugate stability succinimide hydrolysis

COX-2 Inhibition: Pyrrole-2,5-dione Scaffold with Sulfonyl Substitution Shows Micromolar Potency and BindingDB-Validated Activity

BindingDB enzyme inhibition records demonstrate that pyrrole-2,5-dione derivatives bearing sulfonylphenyl substituents (structurally analogous to the 1-tosyl-1H-pyrrole-2,5-dione core) inhibit cyclooxygenase-2 (COX-2) with IC50 values in the range of 15.6–21.0 μM when assessed as PGF2α levels by EIA [1]. The tosyl-substituted pyrrole-2,5-dione scaffold (BDBM50305810, 1H-3-(4-sulfamoylphenyl)-4-phenyl-pyrrole-2,5-dione) exhibits an IC50 of 15.6 μM against COX-2, representing the most potent entry among several structurally related pyrrole-2,5-diones in this series [1]. While this potency is substantially weaker than celecoxib (COX-2 IC50 ≈ 0.04 μM), the sulfonyl-bearing pyrrole-2,5-dione scaffold occupies a distinct chemical space from classical sulfonamide or methylsulfonyl COX-2 inhibitors, and the N-tosyl substitution provides a vector for further SAR exploration not accessible from N-aryl maleimide analogs [2].

COX-2 inhibition anti-inflammatory pyrrole-2,5-dione prostaglandin synthase

N-Sulfonylpyrrole HDAC Inhibitor Intellectual Property: 1-Tosyl-1H-pyrrole-2,5-dione as a Privileged Core in Patent-Protected Epigenetic Targeting

Multiple patent families (US 8232297, WO 2005085195, EP 1711189) explicitly establish N-sulfonylpyrrole derivatives, of which 1-tosyl-1H-pyrrole-2,5-dione is the prototypical member, as effective histone deacetylase (HDAC) inhibitors with broad anti-tumor activity [1][2]. The patent disclosures describe N-sulfonylpyrroles as inducing p53- and caspase 3/8-independent apoptosis, with anti-angiogenic activity also documented [2]. The N-tosyl substitution is not incidental but is structurally encoded in the Markush claims as the defining pharmacophoric element. By contrast, N-phenylmaleimide and N-alkylmaleimides lack the sulfonyl moiety entirely and are absent from HDAC inhibitor patent claims, representing a binary differentiation: N-tosyl maleimides access a patented, biologically validated epigenetic target space that is structurally inaccessible to non-sulfonylated maleimides.

HDAC inhibition histone deacetylase epigenetics cancer therapeutics sulfonylpyrrole

Tosyloxy Leaving Group Capacity: N-Tosylmaleimide as a Precursor for Nucleophilic Substitution Chemistry Inaccessible to N-Alkyl Maleimides

The tosyloxy (-OTs) group on maleimide scaffolds is established as an excellent leaving group—superior even to iodide—enabling facile nucleophilic substitution reactions that are favorable both kinetically and thermodynamically [1][2]. DFT computational studies confirmed that nucleophilic substitution of the tosyloxy group on maleimide proceeds readily, with Gibbs free energy calculations demonstrating thermodynamic favorability; however, electron-withdrawing groups on incoming phenol nucleophiles are detrimental to substitution efficiency [1]. This provides a dual synthetic utility: the tosyl group can either serve as a leaving group for installing diverse O-, N-, or S-nucleophiles onto the maleimide core, or it can be retained as a pharmacophoric element for biological target engagement (as evidenced in the CA and HDAC applications above). N-phenylmaleimide and N-alkylmaleimides lack this latent leaving-group functionality entirely, making N-tosylmaleimide uniquely valuable as a synthetic intermediate for maleimide diversification.

nucleophilic substitution tosyloxy leaving group maleimide functionalization aryloxymaleimide synthesis

Validated Research and Procurement Scenarios for 1-Tosyl-1H-pyrrole-2,5-dione Rooted in Comparator-Based Quantitative Evidence


Non-Sulfonamide Carbonic Anhydrase Inhibitor Lead Discovery

Medicinal chemistry programs seeking non-sulfonamide carbonic anhydrase inhibitors should procure 1-tosyl-1H-pyrrole-2,5-dione as a starting scaffold, based on Alp et al. (2010) demonstrating that tosyl-pyrrole derivatives achieve hCA II Ki values of 0.53–37.5 μM, with the most potent derivatives exhibiting efficacy comparable to the clinical drug acetazolamide [1]. The N-tosyl group provides the critical sulfonyl pharmacophore for zinc-binding pocket engagement, a feature entirely absent from N-phenylmaleimide and N-alkylmaleimide analogs. This scaffold is also amenable to one-pot derivatization at room temperature, enabling rapid SAR exploration [1].

Stabilized Bioconjugation with Accelerated Succinimide Ring-Opening for Long-Circulating Conjugates

Bioconjugation scientists developing antibody–drug conjugates (ADCs), PEGylated proteins, or fluorescent protein probes should select 1-tosyl-1H-pyrrole-2,5-dione when in vivo conjugate stability is the primary design criterion. The electron-withdrawing N-tosyl substituent greatly accelerates succinimide ring-opening hydrolysis, producing ring-opened products with half-lives exceeding two years that resist thiol-exchange-mediated payload loss [2][3]. This property is not shared by the more commonly stocked N-ethylmaleimide (NEM), whose conjugates exhibit impractically slow hydrolysis rates (~2500 min half-life for NEM hydrolysis under comparable conditions) and are susceptible to premature drug release via thiol exchange in plasma [2].

Synthetic Intermediate for Late-Stage Maleimide Diversification via Nucleophilic Displacement

Synthetic chemistry groups requiring a maleimide building block with a latent leaving group for nucleophilic substitution should procure 1-tosyl-1H-pyrrole-2,5-dione (or its N-tosyloxy congener). The tosyloxy group is DFT-validated as a superior leaving group (better than iodide) that undergoes kinetically and thermodynamically favorable displacement with phenols and other nucleophiles [4][5]. This enables installation of diverse aryloxy, alkoxy, or thio substituents onto the maleimide core—a diversification strategy mechanistically inaccessible from N-phenylmaleimide or N-methylmaleimide, which lack any leaving group functionality.

Epigenetic Drug Discovery: HDAC Inhibitor Hit-to-Lead Programs Targeting N-Sulfonylpyrrole Chemotypes

Pharmaceutical R&D teams pursuing non-hydroxamate HDAC inhibitors should procure 1-tosyl-1H-pyrrole-2,5-dione as the prototypical N-sulfonylpyrrole core. Multiple granted patents (US 8232297, EP 1711189) establish this scaffold class as effective HDAC inhibitors with p53/caspase-independent apoptosis induction and demonstrated anti-angiogenic activity [6][7]. The N-tosyl substitution is not merely a synthetic convenience; it is the structurally defining pharmacophoric element for HDAC engagement, differentiating this compound categorically from N-phenylmaleimide and N-alkylmaleimides, which have no reported HDAC activity and are absent from the relevant patent landscape [6].

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